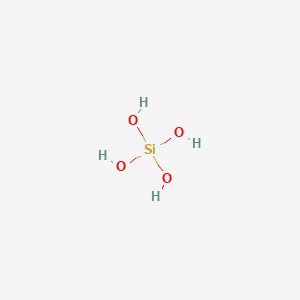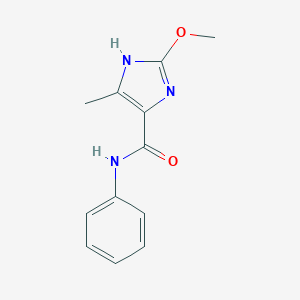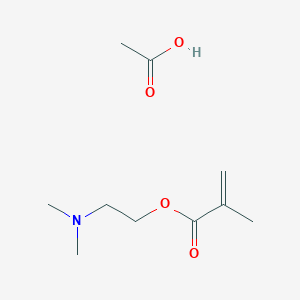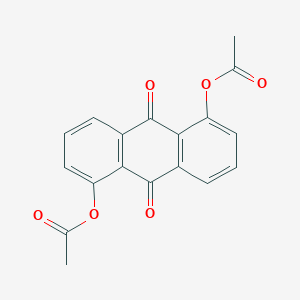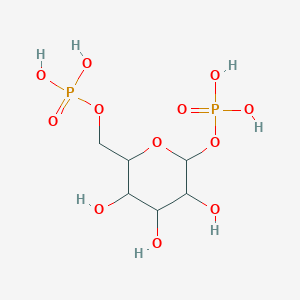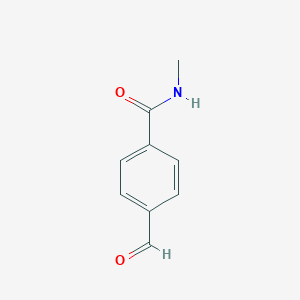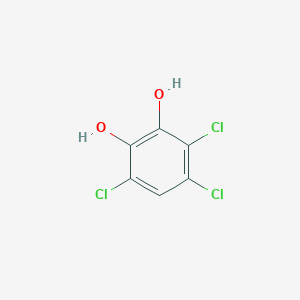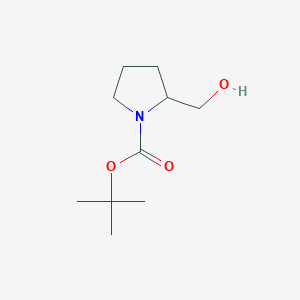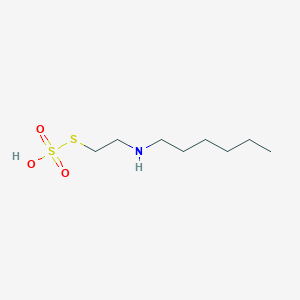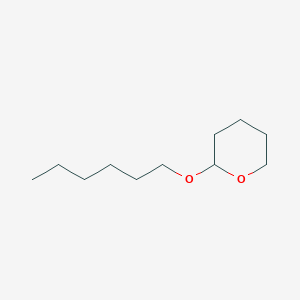
2-(Hexyloxy)tetrahydro-2H-pyran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Hexyloxy)tetrahydro-2H-pyran, also known as HTHP, is a cyclic ether compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a colorless liquid that has a sweet odor and is soluble in water and organic solvents.
作用机制
The mechanism of action of 2-(Hexyloxy)tetrahydro-2H-pyran is not fully understood, but it is believed to interact with the hydrophobic regions of biomolecules, such as proteins and lipids. This interaction can alter the conformation of these molecules, leading to changes in their function.
生化和生理效应
2-(Hexyloxy)tetrahydro-2H-pyran has been found to have several biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative stress and damage. 2-(Hexyloxy)tetrahydro-2H-pyran has also been found to have anti-inflammatory properties, which can reduce inflammation and pain. Additionally, 2-(Hexyloxy)tetrahydro-2H-pyran has been found to have antimicrobial properties, which can inhibit the growth of bacteria and fungi.
实验室实验的优点和局限性
One of the main advantages of using 2-(Hexyloxy)tetrahydro-2H-pyran in lab experiments is its low toxicity. It is also a stable compound that can be stored for long periods of time. However, 2-(Hexyloxy)tetrahydro-2H-pyran has limited solubility in some solvents, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the study of 2-(Hexyloxy)tetrahydro-2H-pyran. One area of research is the development of new synthetic methods for 2-(Hexyloxy)tetrahydro-2H-pyran that are more efficient and environmentally friendly. Another area of research is the investigation of the potential biomedical applications of 2-(Hexyloxy)tetrahydro-2H-pyran, such as its use as a drug delivery agent or in tissue engineering. Additionally, the study of the interaction of 2-(Hexyloxy)tetrahydro-2H-pyran with biomolecules can provide insights into its mechanism of action and potential therapeutic applications.
In conclusion, 2-(Hexyloxy)tetrahydro-2H-pyran is a promising compound that has potential applications in various fields of science. Its synthesis method is simple and cost-effective, and it has several biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are several future directions for the study of 2-(Hexyloxy)tetrahydro-2H-pyran that can lead to new discoveries and applications.
合成方法
The synthesis of 2-(Hexyloxy)tetrahydro-2H-pyran can be achieved through the reaction of hexanol and tetrahydrofuran in the presence of an acid catalyst. The reaction takes place at room temperature and yields 2-(Hexyloxy)tetrahydro-2H-pyran as the final product. This method is simple, cost-effective, and has a high yield.
科学研究应用
2-(Hexyloxy)tetrahydro-2H-pyran has been extensively studied for its potential applications in various fields of science. It has been found to be an effective solvent for the extraction of natural products from plants, such as essential oils and flavonoids. 2-(Hexyloxy)tetrahydro-2H-pyran has also been used as a reaction medium in organic synthesis, and as a component in the preparation of polymers and resins.
属性
CAS 编号 |
1927-63-5 |
|---|---|
产品名称 |
2-(Hexyloxy)tetrahydro-2H-pyran |
分子式 |
C11H22O2 |
分子量 |
186.29 g/mol |
IUPAC 名称 |
2-hexoxyoxane |
InChI |
InChI=1S/C11H22O2/c1-2-3-4-6-9-12-11-8-5-7-10-13-11/h11H,2-10H2,1H3 |
InChI 键 |
LMUWFXQGRIPPJK-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1CCCCO1 |
规范 SMILES |
CCCCCCOC1CCCCO1 |
其他 CAS 编号 |
1927-63-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



